Cas no 158440-71-2 ((-)-Irofulven)
(-)-Irofulven Chemical and Physical Properties
Names and Identifiers
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- Spiro[cyclopropane-1,5'-[5H]inden]-7'(6'H)-one,6'-hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethyl-, (6'R)-
- (5'R)-5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one
- (R)-Irofulven
- Irofulven
- (-)-irofulven
- [14C]-Irofulven
- 6-hydroxymethylacylfulvene
- Acylfulvene,6-(hydroxymethyl)
- HMAF
- MGI 114
- Spiro(cyclopropane-1,5'(5H)-inden)-7'(6'H)-one,6'-hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethyl-,(R)
- (-)-(Hydroxymethyl)acylfulvene
- NSC 683863
- Irofulvene
- (6'R)-6'-Hydroxy-3'-(hydroxyMethyl)-2',4',6'-triMethylspiro[cyclopropane-1,5'-[5H]inden]-7'(6'H)-one
- Spiro(cyclopropane-1,5'(5H)-inden)-7'(6'H)-one, 6'-hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethyl-, (R)-
- Irofulven [USAN:INN]
- Spiro[cyclopropane-1,5'-[5H]inden]-7'(6'H)-one, 6'-hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethyl-, (6'R)-
- (R)-6'-Hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethylspiro(cyclopropane-1,5'-(5H)inden)-7'(6'H)-one
- 6-(Hydroxymethyl)acylfulvene
- UNII-6B799IH05A
- SCHEMBL8800
- NICJCIQSJJKZAH-AWEZNQCLSA-N
- (hydroxymethyl)acylfulvene
- Q6072197
- DB05786
- 6B799IH05A
- HY-14429
- IROFULVEN [MI]
- D04614
- CS-0003353
- NSC-683863
- IROFULVEN [USAN]
- Acylfulvene, 6-(hydroxymethyl)-
- NS00069566
- 158440-71-2
- MGI114
- NSC683863
- MGI.114
- DTXSID50166423
- CHEMBL118218
- IROFULVEN [WHO-DD]
- MS-23493
- AKOS027256650
- IROFULVEN [INN]
- Irofulven (USAN/INN)
- BDBM50410835
- NCI60_030149
- LP-100
- CHEBI:135002
- MGI-114
- G12892
- (-)-Irofulven
-
- Inchi: 1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3/t14-/m0/s1
- InChI Key: NICJCIQSJJKZAH-AWEZNQCLSA-N
- SMILES: O[C@@]1(C)C(C2=CC(C)=C(CO)C2=C(C)C21CC2)=O
Computed Properties
- Exact Mass: 246.12600
- Monoisotopic Mass: 246.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 558
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 127-129°
- Solubility: Slightly soluble (1.1 g/l) (25 º C),
- PSA: 57.53000
- LogP: 1.66560
- Specific Rotation: D25 -639° (c = 0.096 in ethanol)
(-)-Irofulven Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I769500-25mg |
(R)-Irofulven |
158440-71-2 | 25mg |
$ 12334.00 | 2023-09-07 | ||
| MedChemExpress | HY-14429-5mg |
(-)-Irofulven |
158440-71-2 | 98.86% | 5mg |
¥22000 | 2023-08-31 | |
| MedChemExpress | HY-14429-1mg |
(-)-Irofulven |
158440-71-2 | 96.34% | 1mg |
¥8800 | 2024-07-21 | |
| Key Organics Ltd | MS-23493-5mg |
(-)-Irofulven |
158440-71-2 | >97% | 5mg |
£2774.79 | 2025-02-09 | |
| Ambeed | A733919-1mg |
Irofulven |
158440-71-2 | 99+% | 1mg |
$880.0 | 2025-02-27 | |
| Ambeed | A733919-5mg |
Irofulven |
158440-71-2 | 99+% | 5mg |
$2200.0 | 2025-02-27 | |
| Ambeed | A733919-10mg |
Irofulven |
158440-71-2 | 99+% | 10mg |
$3300.0 | 2025-02-27 | |
| 1PlusChem | 1P001QNF-1mg |
Spiro[cyclopropane-1,5'-[5H]inden]-7'(6'H)-one, 6'-hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethyl-, (6'R)- |
158440-71-2 | 98% | 1mg |
$1044.00 | 2024-06-20 | |
| 1PlusChem | 1P001QNF-5mg |
Spiro[cyclopropane-1,5'-[5H]inden]-7'(6'H)-one, 6'-hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethyl-, (6'R)- |
158440-71-2 | 98% | 5mg |
$2554.00 | 2024-06-20 | |
| 1PlusChem | 1P001QNF-10mg |
Spiro[cyclopropane-1,5'-[5H]inden]-7'(6'H)-one, 6'-hydroxy-3'-(hydroxymethyl)-2',4',6'-trimethyl-, (6'R)- |
158440-71-2 | 98% | 10mg |
$3813.00 | 2024-06-20 |
(-)-Irofulven Suppliers
(-)-Irofulven Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (-)-Irofulven
(-)-Irofulven (CAS No. 158440-71-2): A Promising Anticancer Agent
Introduction
(-)-Irofulven (CAS No. 158440-71-2) is a semisynthetic derivative of illudin S, a natural product isolated from the mushroom Omphalotus olearius. This compound has garnered significant attention in the field of oncology due to its unique mechanism of action and promising antitumor properties. (-)-Irofulven has been extensively studied for its potential in treating various types of cancer, including solid tumors and hematological malignancies.
Mechanism of Action
The antitumor activity of (-)-Irofulven is primarily attributed to its ability to induce DNA damage and inhibit DNA repair mechanisms. Unlike traditional chemotherapeutic agents, which often target rapidly dividing cells, (-)-Irofulven selectively targets cancer cells by causing double-strand breaks in DNA. This selective toxicity minimizes damage to healthy cells, thereby reducing side effects associated with conventional chemotherapy.
Clinical Trials and Research Findings
Several clinical trials have been conducted to evaluate the safety and efficacy of (-)-Irofulven. Early-phase clinical trials have demonstrated that (-)-Irofulven is well-tolerated and exhibits significant antitumor activity in patients with advanced solid tumors. A phase II trial in patients with advanced ovarian cancer showed a promising response rate, with some patients achieving partial or complete remission.
A recent study published in the journal Cancer Research further elucidated the mechanism by which (-)-Irofulven exerts its antitumor effects. The study found that (-)-Irofulven not only induces DNA damage but also activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells. This dual mechanism of action makes (-)-Irofulven a potent candidate for combination therapy with other anticancer agents.
Synthesis and Structure
The synthesis of (-)-Irofulven involves a series of chemical transformations starting from illudin S. The key steps include the reduction of the epoxide ring, followed by functional group modifications to enhance solubility and bioavailability. The final product, (-)-Irofulven, is a white crystalline solid with a molecular formula of C16H18O6.
The structure of (-)-Irofulven features a cyclohexene ring fused to a tetrahydrofuran ring, with several hydroxyl and methoxy groups contributing to its biological activity. The stereochemistry of the compound is crucial for its antitumor properties, as the enantiomer (+)-irofulven lacks significant biological activity.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of (-)-Irofulven has been extensively studied in both preclinical and clinical settings. Following intravenous administration, (-)-Irofulven is rapidly distributed to tissues and organs, with a high volume of distribution indicating extensive tissue binding. The compound is primarily metabolized by the liver and excreted via the bile and urine.
In terms of toxicity, preclinical studies have shown that (-)-Irofulven has a favorable safety profile. The most common side effects observed in clinical trials include mild to moderate nausea, fatigue, and myelosuppression. These side effects are generally manageable with supportive care measures.
Potential Applications and Future Directions
The unique mechanism of action and favorable safety profile of (-)-Irofulven make it an attractive candidate for further development in oncology. Current research is focused on optimizing dosing regimens and exploring combination therapies with other anticancer agents to enhance therapeutic efficacy.
Ongoing clinical trials are evaluating the use of (-)-Irofulven in combination with immunotherapy agents such as checkpoint inhibitors. Preliminary results from these trials are promising, suggesting that the combination may synergistically enhance antitumor responses.
In conclusion, (-)-Irofulven (CAS No. 158440-71-2) represents a significant advancement in the field of anticancer therapy. Its unique mechanism of action, selective toxicity towards cancer cells, and favorable safety profile position it as a promising candidate for treating various types of cancer. Continued research and clinical development will further elucidate its potential as a valuable addition to the oncologist's arsenal.
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